4-(3-Benzyloxyphenyl)-3-methoxybenzoic acid
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Overview
Description
4-(3-Benzyloxyphenyl)-3-methoxybenzoic acid is an aromatic compound that features a benzyloxy group and a methoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Benzyloxyphenyl)-3-methoxybenzoic acid typically involves the benzylation of 4-hydroxy-3-methoxybenzoic acid. The reaction conditions often include the use of a base such as potassium carbonate and a benzyl halide as the benzylating agent. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-Benzyloxyphenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy and benzyloxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 4-(3-benzyloxyphenyl)-3-methoxybenzaldehyde or this compound.
Reduction: Formation of 4-(3-benzyloxyphenyl)-3-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Benzyloxyphenyl)-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its aromatic structure.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 4-(3-Benzyloxyphenyl)-3-methoxybenzoic acid is not well-defined. its effects are likely mediated through interactions with specific enzymes or receptors due to its aromatic structure. The benzyloxy and methoxy groups may play a role in binding to these molecular targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-methoxyphenylacetic acid: Similar structure with an acetic acid group instead of a benzoic acid group.
4-(Benzyloxy)phenylacetic acid: Lacks the methoxy group present in 4-(3-Benzyloxyphenyl)-3-methoxybenzoic acid.
Uniqueness
This compound is unique due to the presence of both benzyloxy and methoxy groups on the benzoic acid core. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
3-methoxy-4-(3-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-24-20-13-17(21(22)23)10-11-19(20)16-8-5-9-18(12-16)25-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUGSIDHUFURKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692228 |
Source
|
Record name | 3'-(Benzyloxy)-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262006-84-7 |
Source
|
Record name | 3'-(Benzyloxy)-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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